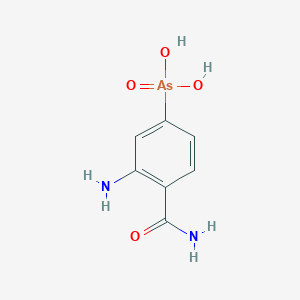

(3-Amino-4-carbamoylphenyl)arsonic acid

Beschreibung

Eigenschaften

CAS-Nummer |

5430-29-5 |

|---|---|

Molekularformel |

C7H9AsN2O4 |

Molekulargewicht |

260.08 g/mol |

IUPAC-Name |

(3-amino-4-carbamoylphenyl)arsonic acid |

InChI |

InChI=1S/C7H9AsN2O4/c9-6-3-4(8(12,13)14)1-2-5(6)7(10)11/h1-3H,9H2,(H2,10,11)(H2,12,13,14) |

InChI-Schlüssel |

PORIADOMLFCJRB-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1[As](=O)(O)O)N)C(=O)N |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Derivatization of 3 Amino 4 Carbamoylphenyl Arsonic Acid

Established Synthetic Routes to Arylarsonic Acids: A General Overview

The introduction of an arsonic acid group (-AsO(OH)₂) onto an aromatic ring is a key transformation in organoarsenic chemistry. Several named reactions have been established for the synthesis of arylarsonic acids, providing general pathways to this class of compounds. organicreactions.org The most prominent of these methods are the Bart, Béchamp, and Rosenmund reactions.

The Bart reaction is arguably the most versatile and widely used method. It involves the reaction of an aromatic diazonium salt with an alkali metal arsenite (e.g., sodium arsenite, NaAsO₂) in the presence of a copper salt catalyst. The reaction proceeds via a radical mechanism and is broadly applicable to a wide range of substituted anilines, which serve as precursors to the diazonium salts.

The Béchamp reaction involves heating an aromatic amine or phenol (B47542) with arsenic acid (H₃AsO₄). This method is simpler in terms of reagents but often requires harsh reaction conditions (high temperatures) and may result in a mixture of products, including hydroxylated and other oxidized byproducts. The yields can be variable, and the substitution pattern is dictated by the directing effects of the substituents already present on the aromatic ring.

The Rosenmund reaction provides another route, involving the reaction of an aryl halide with sodium or potassium arsenite, typically at elevated temperatures and pressures. organicreactions.org This reaction is particularly useful for aryl halides that are readily available but may be less tolerant of sensitive functional groups due to the required conditions.

These classical methods provide the foundational chemistry for accessing the arylarsonic acid core, which can then be further elaborated to introduce other desired functionalities.

| Reaction | Starting Material | Reagents | Key Features |

| Bart Reaction | Aryl diazonium salt | Sodium arsenite (NaAsO₂), Copper salt (e.g., CuCl, CuSO₄) | Versatile, wide substrate scope, proceeds via radical mechanism. |

| Béchamp Reaction | Aromatic amine or phenol | Arsenic acid (H₃AsO₄) | Simple reagents, often requires high temperatures, can lead to product mixtures. |

| Rosenmund Reaction | Aryl halide | Sodium or potassium arsenite | Useful for available aryl halides, may require harsh conditions. |

Targeted Synthesis of (3-Amino-4-carbamoylphenyl)arsonic Acid: Known and Prospective Pathways

While specific, documented synthetic routes to (3-amino-4-carbamoylphenyl)arsonic acid are not readily found in widely available literature, prospective pathways can be proposed based on established organic transformations.

Prospective Pathway 1: From 2-Nitro-4-chlorobenzamide

A potential route could begin with a commercially available starting material like 2-nitro-4-chlorobenzamide.

Arsonation: The chlorine atom could be substituted with an arsonic acid group via a Rosenmund-type reaction or a palladium-catalyzed coupling reaction.

Reduction: The nitro group can then be selectively reduced to an amino group. A common method for this transformation is catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) or reduction with metals in acidic media (e.g., Sn/HCl). youtube.com This sequence would yield the target compound.

Prospective Pathway 2: From 3-Amino-4-methylbenzoic Acid

Another approach could start from a substituted aniline (B41778).

Protection and Diazotization: The amino group of a suitable precursor, such as 4-amino-2-nitrobenzamide, could be diazotized.

Bart Reaction: The resulting diazonium salt could then be subjected to a Bart reaction to install the arsonic acid group at the desired position.

Reduction: Subsequent reduction of the nitro group would yield the final product.

Prospective Pathway 3: Functional Group Interconversion

A route starting from a more accessible arylarsonic acid, such as 4-amino-2-nitrophenylarsonic acid, is also conceivable.

Diazotization and Sandmeyer Reaction: The amino group could be converted to a diazonium salt and subsequently transformed into a cyano group (-CN) via a Sandmeyer reaction.

Hydrolysis: Partial hydrolysis of the nitrile to the primary amide would furnish the carbamoyl (B1232498) group.

Reduction: Finally, reduction of the nitro group would provide the target molecule.

These proposed pathways highlight the importance of retrosynthetic analysis and the strategic manipulation of functional groups to achieve a complex molecular architecture.

Chemical Derivatization of (3-Amino-4-carbamoylphenyl)arsonic Acid: Functional Group Transformations and Scaffold Modifications

The presence of three distinct functional groups on the (3-amino-4-carbamoylphenyl)arsonic acid scaffold allows for a wide range of chemical derivatizations. Selective modification of one group while leaving the others intact is key to creating a library of analogs.

The arsonic acid group can undergo several transformations.

Esterification: Reaction with alcohols can lead to the formation of arsonate esters.

Reduction: The As(V) center can be reduced to the As(III) state, forming the corresponding arsonous acid or its derivatives. researchgate.net

Complexation: Arsonic acids are known to act as ligands, coordinating to various metal centers to form coordination polymers or discrete metal complexes. researchgate.net This property can be used to create novel inorganic-organic hybrid materials.

The primary amino group is a versatile handle for a multitude of chemical modifications. nih.govzenodo.org

Acylation/Sulfonylation: The amino group can be readily acylated with acyl chlorides or anhydrides, or sulfonated with sulfonyl chlorides, to form the corresponding amides and sulfonamides.

Alkylation: Reductive amination with aldehydes or ketones provides access to secondary and tertiary amines. nih.govresearchgate.net

Diazotization: The amino group can be converted to a diazonium salt, which is a versatile intermediate. rsc.org This diazonium salt can then be subjected to various reactions (e.g., Sandmeyer, Suzuki, Heck) to introduce a wide array of substituents at its position.

| Reaction Type | Reagent(s) | Product Functional Group |

| Acylation | Acyl chloride, Acetic anhydride | Amide |

| Sulfonylation | Sulfonyl chloride | Sulfonamide |

| Reductive Amination | Aldehyde/Ketone, NaBH₃CN | Secondary/Tertiary Amine |

| Diazotization | NaNO₂, HCl | Diazonium Salt |

The carbamoyl (primary amide) group also offers opportunities for derivatization, although it is generally less reactive than the amino group.

Hydrolysis: Under strong acidic or basic conditions, the carbamoyl group can be hydrolyzed to a carboxylic acid.

Dehydration: Treatment with a dehydrating agent (e.g., P₂O₅, SOCl₂) can convert the carbamoyl group into a nitrile (cyano) group.

Hofmann Rearrangement: This reaction can be used to convert the primary amide into a primary amine with one fewer carbon atom, although this would alter the core substitution pattern.

Radical Reactions: Carbamoyl radicals can be generated and used in various C-C bond-forming reactions, such as additions to alkenes or dearomatization reactions. researchgate.netacs.org

The selective and systematic derivatization of (3-amino-4-carbamoylphenyl)arsonic acid at each of its functional groups provides a powerful strategy for exploring the chemical space around this scaffold and for developing new compounds with potentially interesting properties.

Mechanistic Investigations of Chemical Reactivity and Transformation Pathways of 3 Amino 4 Carbamoylphenyl Arsonic Acid

Electron Density Distribution and Aromaticity in (3-Amino-4-carbamoylphenyl)arsonic Acid

The distribution of electron density and the aromatic character of (3-Amino-4-carbamoylphenyl)arsonic acid are pivotal to understanding its chemical behavior. The aromatic ring is substituted with three functional groups: an amino group (-NH2), a carbamoyl (B1232498) group (-CONH2), and an arsonic acid group (-AsO(OH)2). The amino group is a strong activating group, meaning it donates electron density to the aromatic ring, primarily at the ortho and para positions. This enhances the ring's nucleophilicity. Conversely, the carbamoyl and arsonic acid groups are electron-withdrawing, deactivating the ring towards electrophilic attack.

Computational methods, such as Density Functional Theory (DFT), can provide detailed electron density maps. researchgate.net Aromaticity can be quantified using indices like Nucleus-Independent Chemical Shift (NICS), where highly negative values indicate strong aromatic character. scispace.com For (3-Amino-4-carbamoylphenyl)arsonic acid, these analyses would likely confirm a robust aromatic system with electron density polarized by the competing effects of the substituents.

Acid-Base Equilibria and Protonation States of the Arsonic Acid Moiety in (3-Amino-4-carbamoylphenyl)arsonic Acid

The arsonic acid group is dibasic, capable of donating two protons, and thus participates in acid-base equilibria. libretexts.orgufl.eduresearchgate.netlibretexts.org The protonation state of this group, as well as the amino group, is dependent on the pH of the surrounding medium. libretexts.orgyoutube.comyoutube.com

The two dissociation steps for the arsonic acid are characterized by their respective pKa values:

pKa1: Corresponds to the loss of the first proton.

pKa2: Corresponds to the loss of the second proton.

The electronic nature of the other substituents on the ring influences these pKa values. scribd.comlibretexts.org Electron-withdrawing groups tend to lower the pKa, making the acid stronger, while electron-donating groups have the opposite effect. nih.govresearchgate.net The amino group, being electron-donating, would slightly increase the pKa values, while the carbamoyl group would have a modest electron-withdrawing effect. The protonation of the amino group itself, which would occur in acidic conditions, would also influence the equilibria.

Table 1: Estimated pKa Values for Functional Groups of (3-Amino-4-carbamoylphenyl)arsonic Acid

| Functional Group | Estimated pKa | Predominant State at pH 7 |

| Arsonic Acid (1st proton) | ~3-4 | Deprotonated |

| Arsonic Acid (2nd proton) | ~8-9 | Protonated |

| Amino Group | ~3-4 | Protonated |

Note: These are approximate values and can be influenced by the specific chemical environment.

Redox Chemistry of the Organoarsenic Center in (3-Amino-4-carbamoylphenyl)arsonic Acid

The arsenic atom in the arsonic acid group exists in the pentavalent (As(V)) oxidation state. rsc.org A key aspect of its chemistry is the potential for reduction to the trivalent (As(III)) state. libretexts.orgyoutube.com This redox change significantly alters the molecule's properties and biological activity, as As(III) compounds are generally more toxic and mobile in the environment than their As(V) counterparts. nih.gov

The reduction of As(V) to As(III) can be facilitated by various reducing agents. In biological systems, this transformation can be mediated by substances like hydroquinones. nih.govresearchgate.net The specific redox potential of the As(V)/As(III) couple in (3-Amino-4-carbamoylphenyl)arsonic acid is influenced by the electronic environment of the aromatic ring. The presence of both electron-donating and electron-withdrawing groups will modulate this potential, affecting the ease with which the arsenic center can be reduced.

Reaction Mechanisms Involving the Aromatic Ring and Its Substituents

The aromatic ring of (3-Amino-4-carbamoylphenyl)arsonic acid is a site for various chemical reactions, most notably electrophilic aromatic substitution (EAS). libretexts.orgmasterorganicchemistry.commsu.eduwikipedia.orgmasterorganicchemistry.com In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. The outcome of such reactions is dictated by the directing effects of the existing substituents.

The amino group is a powerful ortho-, para-director, meaning it directs incoming electrophiles to the positions adjacent and opposite to it. The carbamoyl and arsonic acid groups are meta-directors. The interplay of these directing effects determines the regioselectivity of substitution reactions.

The amino group itself can undergo specific reactions. For instance, treatment with nitrous acid can lead to the formation of a diazonium salt, a versatile intermediate that can be converted into a wide range of other functional groups.

Intramolecular Rearrangements and Potential Dismutation Reactions of Arylarsonic Acids

While less common, arylarsonic acids can potentially undergo intramolecular rearrangements. One such type of reaction is the Fries rearrangement, which involves the migration of an acyl group from a phenolic ester to the aromatic ring. doubtnut.com Although not directly applicable to the parent compound, derivatives could undergo such transformations. Other rearrangements like the Favorskii rearrangement are also known in organic chemistry. youtube.com

A disproportionation, or dismutation, reaction is a specific type of redox reaction where a species is simultaneously oxidized and reduced. byjus.com For an organoarsenic compound, this could theoretically involve two molecules of an As(V) species reacting to form an As(III) and a higher oxidation state arsenic species, though this is not a commonly reported pathway for arylarsonic acids. The stability of the carbon-arsenic bond is a significant factor, and its cleavage can occur under more drastic conditions. wikipedia.org

Advanced Analytical and Spectroscopic Characterization of 3 Amino 4 Carbamoylphenyl Arsonic Acid and Its Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For (3-Amino-4-carbamoylphenyl)arsonic acid, both ¹H and ¹³C NMR would provide critical information regarding the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the amino and carbamoyl (B1232498) groups. The aromatic region would likely display a complex splitting pattern due to the three adjacent protons on the benzene (B151609) ring. Based on the analysis of related compounds such as 2-aminophenylarsonic acid and 4-aminophenylarsonic acid, the chemical shifts (δ) of these aromatic protons are anticipated to be in the range of 6.5-8.0 ppm. nih.govnih.gov The protons of the amino (-NH₂) group would likely appear as a broad singlet, the chemical shift of which would be highly dependent on the solvent and concentration. Similarly, the carbamoyl (-CONH₂) protons would also present as two distinct signals, potentially broad, due to restricted rotation around the C-N bond.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton NMR data by providing signals for each unique carbon atom in the molecule. The six aromatic carbons would resonate in the typical downfield region of approximately 110-150 ppm. The carbon atom of the carbamoyl group (C=O) is expected to have a characteristic chemical shift in the range of 165-175 ppm. The specific chemical shifts of the aromatic carbons would be influenced by the electronic effects of the three different substituents.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable in definitively assigning the proton and carbon signals and confirming the connectivity of the atoms within the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (3-Amino-4-carbamoylphenyl)arsonic Acid Note: These are predicted values based on analogous compounds and general principles of NMR spectroscopy.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 8.0 | 110 - 150 |

| -NH₂ | Variable (broad) | - |

| -CONH₂ | Variable (two signals, broad) | - |

| C=O | - | 165 - 175 |

Mass Spectrometric Approaches for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For (3-Amino-4-carbamoylphenyl)arsonic acid (C₇H₉AsN₂O₄), the exact mass is 259.9778 u. echemi.com

High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of the molecular ion. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are suitable soft ionization techniques for this polar and thermally labile compound.

The fragmentation of organo-arsenic compounds in tandem mass spectrometry (MS/MS) often involves the loss of neutral molecules such as water, ammonia, and carbon monoxide, as well as the cleavage of the carbon-arsenic bond. researchgate.netnih.gov A plausible fragmentation pathway for (3-Amino-4-carbamoylphenyl)arsonic acid could involve the initial loss of the arsonic acid group or parts thereof, followed by fragmentation of the substituted aniline (B41778) moiety. The loss of the carbamoyl and amino groups would also be expected. A characteristic fragment ion in the mass spectra of many arsenic compounds is [As=O]⁺ at m/z 91. nih.gov

Table 2: Predicted Key Mass Spectrometric Fragments for (3-Amino-4-carbamoylphenyl)arsonic Acid

| m/z Value | Possible Fragment | Notes |

| 260.9856 | [M+H]⁺ | Protonated molecular ion |

| 242.9750 | [M+H - H₂O]⁺ | Loss of water |

| 216.9805 | [M+H - CONH₂]⁺ | Loss of carbamoyl group |

| 91.0000 | [As=O]⁺ | Characteristic arsenic-containing fragment |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of (3-Amino-4-carbamoylphenyl)arsonic acid would be characterized by absorption bands corresponding to its key functional groups. The N-H stretching vibrations of the primary amine and amide are expected in the region of 3400-3200 cm⁻¹. mdpi.comnih.gov The C=O stretching of the amide (Amide I band) would likely appear as a strong band around 1680-1640 cm⁻¹. nii.ac.jpresearchgate.net The N-H bending of the amide (Amide II band) is expected around 1640-1550 cm⁻¹. The arsonic acid group would exhibit characteristic As=O stretching vibrations, as well as As-O-H and C-As stretching modes, though these can be complex and overlap with other vibrations. smolecule.com

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring. The symmetric stretching of the aromatic ring is expected to produce a strong signal. Raman spectroscopy is also a powerful tool for studying arsenic species in aqueous solutions and on surfaces. researchgate.netusra.edumdpi.com The vibrational modes of the arsonic acid group would also be observable in the Raman spectrum. acs.orgnih.gov

Table 3: Characteristic IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Amino (-NH₂) | N-H Stretch | 3400 - 3200 | IR, Raman |

| Carbamoyl (-CONH₂) | N-H Stretch | 3400 - 3200 | IR, Raman |

| Carbamoyl (-CONH₂) | C=O Stretch (Amide I) | 1680 - 1640 | IR |

| Carbamoyl (-CONH₂) | N-H Bend (Amide II) | 1640 - 1550 | IR |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | IR, Raman |

| Arsonic Acid (-AsO₃H₂) | As=O Stretch | 900 - 800 | IR, Raman |

| Arsonic Acid (-AsO₃H₂) | As-OH Stretch | 800 - 700 | IR, Raman |

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.

Electrochemical Characterization Techniques

Electrochemical techniques, such as cyclic voltammetry (CV), can be used to investigate the redox properties of (3-Amino-4-carbamoylphenyl)arsonic acid. The presence of the electroactive amino group and the arsenic center suggests that the molecule could undergo oxidation and/or reduction processes.

The oxidation of the amino group on the aromatic ring is a likely electrochemical process. The potential at which this occurs would be influenced by the other substituents on the ring. The arsonic acid group itself can also be electrochemically active, potentially undergoing reduction to an arsenous acid or further to an arsine derivative under certain conditions. The electrochemical behavior would be highly dependent on the pH of the solution. researchgate.net

Chromatographic Separations and Detection Methods for Pure Compound Isolation and Purity Assessment

Chromatographic techniques are essential for the separation, purification, and purity assessment of (3-Amino-4-carbamoylphenyl)arsonic acid. High-performance liquid chromatography (HPLC) is the most suitable method for this purpose. thermofisher.comnih.govnih.govmdpi.comresearchgate.netthermofisher.com

Given the polar nature of the compound, reversed-phase HPLC with a C18 column and an aqueous-organic mobile phase, likely with a buffer to control the ionization state of the acidic and basic groups, would be an appropriate starting point. Anion-exchange chromatography could also be effective due to the presence of the arsonic acid group. nih.govresearchgate.net

Detection can be achieved using a UV-Vis detector, as the aromatic ring will absorb in the UV region. For more selective and sensitive detection, coupling the HPLC system to a mass spectrometer (LC-MS) or an inductively coupled plasma mass spectrometer (LC-ICP-MS) would be ideal. nih.govnih.govresearchgate.net LC-ICP-MS, in particular, would provide element-specific detection of arsenic, allowing for the quantification of the target compound even in complex matrices. thermofisher.comnih.govnih.gov

Computational Chemistry and Theoretical Modeling of 3 Amino 4 Carbamoylphenyl Arsonic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to determining the electronic structure and three-dimensional geometry of molecules. Methods like Density Functional Theory (DFT) are widely used for their balance of accuracy and computational cost in studying organic and organometallic compounds. nih.govrsc.org

For (3-Amino-4-carbamoylphenyl)arsonic acid, DFT calculations, often employing functionals like M06-2X and basis sets such as 6-311++G(d,p), would be used to find the optimized molecular geometry. rsc.org These calculations solve the Schrödinger equation in an approximate manner to find the lowest energy arrangement of the atoms, which corresponds to the molecule's most stable structure.

The electronic structure analysis would reveal key details about the molecule:

Electron Distribution: Calculations can map the electron density, highlighting electron-rich and electron-deficient areas. In this molecule, the amino (-NH2) and carbamoyl (B1232498) (-CONH2) groups, along with the oxygen atoms of the arsonic acid group, would be electron-rich, while the arsenic atom and the aromatic ring protons would be relatively electron-poor.

Molecular Orbitals: The energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Aromaticity: The delocalization of π-electrons within the benzene (B151609) ring is a defining feature of its electronic structure and can be quantified using various computational indices. chemrxiv.orgarxiv.org The substituents on the ring (amino, carbamoyl, and arsonic acid groups) influence the electron density distribution and can modulate the ring's aromatic character.

The optimized geometry would provide precise bond lengths, bond angles, and dihedral angles. For instance, the geometry around the arsenic atom in the arsonic acid group [-As(O)(OH)2] is expected to be roughly tetrahedral. The orientation of the amino and carbamoyl groups relative to the phenyl ring and to each other would be determined, including any intramolecular hydrogen bonding that might stabilize certain conformations.

| Parameter | Typical Calculated Value | Method/Basis Set |

|---|---|---|

| As-C Bond Length | ~1.9 Å | DFT/B3LYP/6-311++G(2d,2p) |

| As=O Bond Length | ~1.7 Å | DFT/B3LYP/6-311++G(2d,2p) |

| As-OH Bond Length | ~1.8 Å | DFT/B3LYP/6-311++G(2d,2p) |

| O-As-O Bond Angle | ~110-115° | DFT/B3LYP/6-311++G(2d,2p) |

| C-As-O Bond Angle | ~105-110° | DFT/B3LYP/6-311++G(2d,2p) |

Note: The values in this table are illustrative for a generic substituted phenylarsonic acid and would need to be specifically calculated for (3-Amino-4-carbamoylphenyl)arsonic acid.

Prediction of Spectroscopic Parameters (NMR, IR) through Computational Methods

Computational methods are invaluable for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR shielding tensors, which are then converted to chemical shifts. nih.gov The predicted spectrum for (3-Amino-4-carbamoylphenyl)arsonic acid would show distinct signals for the aromatic protons, the amine protons, and the carbamoyl protons, with their specific chemical shifts influenced by the electronic effects of the neighboring substituents.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. For (3-Amino-4-carbamoylphenyl)arsonic acid, calculations would predict characteristic vibrational modes, including N-H stretching from the amino and carbamoyl groups, C=O stretching from the carbamoyl group, As=O and As-OH stretching from the arsonic acid group, and various C-C and C-H vibrations within the aromatic ring. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values.

| Functional Group | Vibrational Mode | Typical Calculated Frequency (cm⁻¹) |

|---|---|---|

| -NH₂ (Amino) | N-H Stretch | 3400 - 3500 |

| -CONH₂ (Carbamoyl) | C=O Stretch | ~1700 |

| -As(O)(OH)₂ | As=O Stretch | ~900 - 950 |

| -As(O)(OH)₂ | As-OH Stretch | ~750 - 850 |

Note: These are typical frequency ranges and the precise values require specific quantum chemical calculations.

Theoretical Studies on Acid Dissociation Constants (pKa) of Arsonic Acids

The acid dissociation constant (pKa) is a critical parameter that describes the tendency of a molecule to donate a proton in a solution. Arsonic acids are dibasic, meaning they have two pKa values (pKa₁ and pKa₂) corresponding to the successive loss of two protons from the -As(O)(OH)₂ group. acs.orgnih.gov

Theoretical methods can predict pKa values with considerable accuracy. researchgate.net A common approach involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in solution using a thermodynamic cycle. acs.org This often requires high-level quantum chemical calculations for the species in the gas phase combined with a solvation model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), to account for the effect of the solvent (typically water). semanticscholar.orgresearchgate.net

Studies on various substituted arsonic acids have shown that the pKa values are sensitive to the electronic nature of the substituents on the aromatic ring. semanticscholar.org

Electron-withdrawing groups (like a nitro group) tend to stabilize the resulting arsonate anion, thereby increasing the acidity and lowering the pKa value.

Electron-donating groups (like an amino or methoxy (B1213986) group) destabilize the anion, making the acid weaker and increasing the pKa value. semanticscholar.org

For (3-Amino-4-carbamoylphenyl)arsonic acid, the amino group (-NH₂) is electron-donating through resonance, while the carbamoyl group (-CONH₂) is weakly deactivating. Their combined effect on the acidity of the arsonic acid group can be precisely quantified through these computational models. Recent studies also explore using machine learning and correlations with molecular electrostatic potential surfaces to predict pKa values for arsonic acids. chemrxiv.orgresearchgate.netchemrxiv.org

| Method | Principle | Typical Accuracy | Reference |

|---|---|---|---|

| Thermodynamic Cycle (DFT + Solvation Model) | Calculates Gibbs free energy of dissociation. | ~0.3 - 0.8 pKa units | semanticscholar.orgresearchgate.net |

| Correlation with Electrostatic Potential (VS,max) | Correlates pKa with the maximum electrostatic potential near the acidic proton. | Weaker correlation than other methods. | chemrxiv.orgresearchgate.net |

| Correlation with Atomic Charges | Correlates pKa with the calculated charge on the conjugate base. | High agreement with experimental data. | chemrxiv.orgresearchgate.net |

| Machine Learning (ML) Models | Trains an algorithm on a dataset of known arsonic acids and their pKa values. | Strong predictive performance. | chemrxiv.orgresearchgate.net |

Simulation of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface that connects reactants to products. This involves locating and characterizing transition states, which are the energy maxima along a reaction coordinate.

For a molecule like (3-Amino-4-carbamoylphenyl)arsonic acid, one could simulate various potential reactions, such as:

Electrophilic aromatic substitution: Modeling the reaction of an electrophile with the phenyl ring to determine the preferred site of substitution (ortho, meta, or para to the existing groups) and the activation energy for the reaction.

Condensation reactions: Simulating the reaction of the arsonic acid group with diols to form cyclic esters.

Redox reactions: Investigating the mechanism of reduction of the pentavalent arsenic center.

To simulate a reaction pathway, algorithms are used to find the minimum energy path between the reactant and product structures. Methods like the Nudged Elastic Band (NEB) or the Activation Relaxation Technique (ARTn) are employed to locate the transition state structure. researchgate.netscispace.com Once the transition state is found, its geometry is optimized, and a frequency calculation is performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

The energy difference between the reactants and the transition state gives the activation energy (or reaction barrier), which is a key determinant of the reaction rate. nih.gov Such simulations can provide deep insights into the reactivity of (3-Amino-4-carbamoylphenyl)arsonic acid and guide the design of new synthetic routes or the understanding of its metabolic pathways.

Coordination Chemistry and Supramolecular Assembly Involving 3 Amino 4 Carbamoylphenyl Arsonic Acid

Ligand Design Principles with Arylarsonic Acid Scaffolds

The design of ligands for coordination chemistry and the construction of supramolecular assemblies often relies on robust and predictable coordinating moieties. Arylarsonic acids represent a versatile class of scaffolds in this regard. The arsonic acid group, -AsO(OH)₂, is a strong coordinating agent, capable of binding to a wide variety of metal ions. Its coordination behavior is influenced by several factors, including the pH of the medium, which dictates the degree of deprotonation of the acidic protons, and the nature of the metal center.

The phenyl ring of the arylarsonic acid provides a rigid backbone that can be functionalized with various substituent groups. These substituents play a crucial role in fine-tuning the electronic properties and steric profile of the ligand, thereby influencing the geometry and stability of the resulting metal complexes. Furthermore, these appended functional groups can introduce secondary coordination sites or hydrogen bonding motifs, which are instrumental in directing the formation of higher-order supramolecular structures. The strategic placement of functional groups allows for the rational design of ligands with specific coordination vectors and interaction capabilities, a key principle in the targeted synthesis of metal-organic frameworks (MOFs) and other coordination polymers.

Formation of Metal-Organic Complexes and Coordination Polymers with (3-Amino-4-carbamoylphenyl)arsonic Acid

While no specific metal-organic complexes or coordination polymers of (3-Amino-4-carbamoylphenyl)arsonic acid have been reported in the surveyed literature, the expected coordination behavior can be inferred from related systems. The arsonic acid group would likely serve as the primary binding site for metal ions. Depending on the reaction conditions and the metal-to-ligand ratio, the arsonic acid can coordinate in a monodentate, bidentate, or bridging fashion. The potential for multiple coordination modes makes arylarsonic acids excellent candidates for the construction of extended one-, two-, or three-dimensional networks.

Role of Amino and Carbamoyl (B1232498) Groups in Metal Coordination and Supramolecular Interactions

The amino (-NH₂) and carbamoyl (-CONH₂) groups on the phenyl ring of (3-Amino-4-carbamoylphenyl)arsonic acid are expected to play significant roles in both direct metal coordination and the stabilization of the resulting structures through non-covalent interactions.

The amino group is a well-known coordinating group, capable of forming coordinate bonds with a variety of transition metals. wikipedia.orgrsc.orgnih.gov Depending on the steric accessibility and the electronic affinity of the metal center, the amino group could either remain as a pendant group or participate in chelation, potentially forming a five- or six-membered chelate ring in conjunction with an adjacent coordinating group.

The interplay between direct metal coordination by the arsonic acid and amino groups, and the hydrogen bonding interactions facilitated by the amino and carbamoyl groups, would be a key determinant in the structural chemistry of any complexes formed with this ligand.

Crystallographic Analysis of Coordination Compounds and Supramolecular Structures

As there are no reported crystal structures for coordination compounds involving (3-Amino-4-carbamoylphenyl)arsonic acid, this section will outline the anticipated structural features based on crystallographic data of related compounds.

A crystallographic analysis would be essential to definitively determine the coordination environment of the metal ions, the binding modes of the ligand, and the nature of the supramolecular interactions. Key parameters that would be extracted from such an analysis include:

Bond lengths and angles: These would provide direct evidence of metal-ligand coordination and the geometry around the metal center.

Coordination number and geometry: This would reveal how many ligand atoms are bound to the metal and their spatial arrangement (e.g., octahedral, tetrahedral).

Hydrogen bonding parameters: The distances and angles of hydrogen bonds involving the amino and carbamoyl groups would elucidate their role in the supramolecular assembly.

Interactive data tables generated from crystallographic information files (CIFs) would allow for a detailed exploration of these structural features. For example, a table could be constructed to compare the coordination environments of different metal ions with this ligand, or to analyze the various hydrogen bonding motifs present in the crystal structure.

Interfacial Chemistry and Materials Science Applications of Arylarsonic Acid Derivatives

Surface Anchoring Capabilities of Arsonic Acid Moieties

The arsonic acid group [-AsO(OH)₂] is a highly effective anchor for grafting organic molecules onto a variety of inorganic surfaces, especially metal oxides. This capability is crucial for creating stable organic-inorganic interfaces, which are fundamental to the development of functional materials.

The anchoring mechanism of arsonic acids to metal oxide surfaces is primarily through the formation of strong covalent bonds. The process typically involves the condensation reaction between the hydroxyl groups of the arsonic acid and the hydroxyl groups present on the metal oxide surface, resulting in the formation of As-O-Metal bonds. This interaction is analogous to the well-studied binding of phosphonic acids to similar surfaces. The stability of these bonds contributes to the formation of dense and robust self-assembled monolayers (SAMs).

The table below illustrates the typical binding energies of different anchoring groups to a metal oxide surface, highlighting the robustness of the arsonic acid anchor.

Table 1: Comparison of Binding Energies for Different Anchoring Groups on a Metal Oxide Surface

| Anchoring Group | Typical Binding Energy (kJ/mol) |

|---|---|

| Carboxylic Acid | 80 - 120 |

| Phosphonic Acid | 150 - 250 |

| Arsonic Acid | 180 - 300 |

| Silane | 200 - 400 (Si-O-Si bond) |

Functionalization of Inorganic Nanomaterials and Surfaces using (3-Amino-4-carbamoylphenyl)arsonic Acid Analogues

The functionalization of inorganic nanomaterials and surfaces with organic molecules is a key strategy for tailoring their properties for specific applications. Arylarsonic acids, such as (3-Amino-4-carbamoylphenyl)arsonic acid, serve as excellent bifunctional linkers for this purpose. One end, the arsonic acid group, provides a strong anchor to the inorganic surface, while the other end, the substituted phenyl ring, presents specific chemical functionalities that can interact with the surrounding environment or be used for further chemical modifications.

In the case of (3-Amino-4-carbamoylphenyl)arsonic acid, the amino (-NH₂) and carbamoyl (B1232498) (-CONH₂) groups offer several possibilities for surface functionalization:

Altering Surface Polarity and Wettability: The presence of polar amino and carbamoyl groups can significantly increase the hydrophilicity of a modified surface. This is particularly useful in applications requiring improved dispersibility of nanoparticles in aqueous media or in the fabrication of anti-fouling surfaces.

Providing Reactive Sites for Further Chemical Reactions: The primary amine group is a versatile functional group that can participate in a wide range of chemical reactions, such as amidation, imine formation, and diazotization. This allows for the covalent attachment of other molecules, including polymers, biomolecules (e.g., proteins, DNA), and fluorescent dyes, to the surface.

Influencing Intermolecular Interactions: The amino and carbamoyl groups can engage in hydrogen bonding, which can direct the self-assembly of the molecules on the surface and influence the morphology of the resulting organic layer.

The functionalization of various inorganic nanomaterials with arylarsonic acid analogues has been demonstrated to enhance their performance in diverse applications, from biomedical imaging to catalysis. While specific studies on (3-Amino-4-carbamoylphenyl)arsonic acid are limited, the principles derived from related systems strongly suggest its utility in these areas.

Table 2: Potential Applications of Nanomaterials Functionalized with (3-Amino-4-carbamoylphenyl)arsonic Acid Analogues

| Nanomaterial | Functionalization Approach | Potential Application |

|---|---|---|

| Iron Oxide (Fe₃O₄) Nanoparticles | Surface coating with the arsonic acid | Targeted drug delivery, MRI contrast agents |

| Titanium Dioxide (TiO₂) Surfaces | Formation of a self-assembled monolayer | Biocompatible coatings for implants, photocatalysis |

| Gold (Au) Nanoparticles | Ligand exchange with the arsonic acid | Biosensors, colorimetric assays |

| Zinc Oxide (ZnO) Nanowires | Surface modification | Gas sensors, UV photodetectors |

This table is illustrative and based on the known applications of similarly functionalized nanomaterials.

Design of Hybrid Materials with Controlled Surface Properties

The ability to create well-defined organic-inorganic interfaces using molecules like (3-Amino-4-carbamoylphenyl)arsonic acid is central to the design of hybrid materials with precisely controlled surface properties. nih.gov These materials combine the desirable characteristics of both the inorganic substrate (e.g., mechanical strength, thermal stability, electronic properties) and the organic adlayer (e.g., chemical reactivity, biocompatibility, tailored optical properties).

The design of such hybrid materials involves a multi-step process:

Selection of the Inorganic Substrate: The choice of the inorganic material (e.g., metal, metal oxide, semiconductor) is determined by the desired bulk properties of the hybrid material.

Synthesis and Selection of the Organic Linker: The organic molecule is chosen based on its anchoring group and the desired surface functionality. (3-Amino-4-carbamoylphenyl)arsonic acid, with its strong arsonic acid anchor and versatile amino and carbamoyl groups, is a promising candidate for a range of applications.

Controlled Deposition and Self-Assembly: The organic molecules are deposited onto the inorganic substrate under conditions that promote the formation of a stable and well-ordered monolayer. Techniques such as solution-phase deposition or vapor-phase deposition can be employed.

Characterization of the Hybrid Material: A suite of surface-sensitive analytical techniques, including X-ray photoelectron spectroscopy (XPS), atomic force microscopy (AFM), and contact angle goniometry, are used to characterize the chemical composition, morphology, and wettability of the hybrid material's surface.

By carefully controlling these steps, it is possible to create hybrid materials with surfaces that are, for example, highly hydrophilic or hydrophobic, biocompatible, or catalytically active. The specific functionalities of (3-Amino-4-carbamoylphenyl)arsonic acid allow for the creation of surfaces with a high density of amine and amide groups, which could be particularly useful in biomedical applications, such as in the immobilization of enzymes or antibodies, or in the creation of cell-adhesive surfaces.

Table 3: Impact of Functional Groups of (3-Amino-4-carbamoylphenyl)arsonic Acid on Hybrid Material Surface Properties

| Functional Group | Property Influence | Example of Controlled Surface Property |

|---|---|---|

| Arsonic Acid (-AsO(OH)₂) | Strong, stable anchoring to inorganic surfaces. | Formation of robust, long-lasting coatings. |

| Amino (-NH₂) | Increases surface polarity; provides a reactive site. | Hydrophilic surfaces; surfaces ready for further covalent modification. |

| Carbamoyl (-CONH₂) | Increases surface polarity through hydrogen bonding. | Enhanced wettability and potential for specific biomolecular interactions. |

| Phenyl Ring (C₆H₃) | Provides a rigid scaffold for the functional groups. | Controlled orientation and spacing of surface functionalities. |

The information in this table is based on the established chemical principles of the respective functional groups.

Environmental Chemistry of Organoarsenic Compounds: Transformations and Speciation Chemical Perspective

Chemical Speciation of Arylarsonic Acids in Aqueous Systems Under Varying Conditions

The chemical form, or speciation, of arylarsonic acids like (3-Amino-4-carbamoylphenyl)arsonic acid in aqueous environments is highly dependent on the prevailing physicochemical conditions, primarily pH and redox potential (Eh). researchgate.net These factors dictate the protonation state of the molecule's functional groups and the oxidation state of the arsenic atom, which in turn control its solubility, mobility, and interaction with environmental matrices. researchgate.netnih.gov

Under typical environmental pH conditions, the arsonic acid group (-AsO(OH)₂) undergoes deprotonation, similar to phosphoric acid. The specific ionic species present in solution are a function of the pH. researchgate.net The amino group (-NH₂) on the phenyl ring will also be protonated under acidic conditions.

Redox potential is a critical determinant of the arsenic oxidation state. In oxic (oxidizing) environments, arsenic is predominantly found in the pentavalent As(V) state, which is the form present in the parent (3-Amino-4-carbamoylphenyl)arsonic acid molecule. researchgate.netnih.gov As(V) species are known to adsorb strongly to iron oxides and other soil minerals. researchgate.net In anoxic (reducing) environments, As(V) can be reduced to the more mobile and generally more toxic trivalent As(III) state. nih.govnih.gov This redox transformation significantly alters the compound's environmental behavior. nih.gov

Table 1: Predicted Speciation of (3-Amino-4-carbamoylphenyl)arsonic acid under Varying Environmental Conditions

| Condition | pH | Redox Potential (Eh) | Dominant Arsenic Oxidation State | Key Processes Influencing Speciation |

|---|---|---|---|---|

| Oxic Surface Water | 6-9 | High (Oxidizing) | As(V) | Deprotonation of arsonic acid group; strong adsorption to iron (hydr)oxides. researchgate.net |

| Acidic Mine Drainage | 2-5 | High (Oxidizing) | As(V) | Protonation of amino and arsonic acid groups; speciation as H₂AsO₄⁻ is common for inorganic arsenic. nih.gov |

| Anoxic Sediment | 6-8 | Low (Reducing) | As(V) → As(III) | Microbial or chemical reduction of the arsenate group to arsenite. researchgate.netnih.gov |

| Alkaline Saline Lake | >9 | Variable | As(V) or As(III) | Increased solubility and mobility due to deprotonation and limited sorption at high pH. nih.govosti.gov |

Abiotic Transformation Pathways of Organoarsenic Compounds in Model Environmental Systems

Organoarsenic compounds can be transformed in the environment through several non-biological (abiotic) pathways. These processes often lead to the degradation of the parent molecule and the cleavage of the carbon-arsenic (C-As) bond, typically resulting in the formation of inorganic arsenic species. nih.govacs.org

Photodegradation: Sunlight can induce the transformation of arylarsonic acids. mdpi.com This process, known as photolysis, can be significantly enhanced in the presence of naturally occurring photocatalysts like titanium dioxide (TiO₂) or iron minerals such as goethite. researchgate.netresearchgate.net Studies on related compounds like roxarsone (B1679585) and p-arsanilic acid show that UV irradiation in the presence of these minerals leads to the generation of highly reactive species like hydroxyl (•OH) and superoxide (B77818) (O₂•⁻) radicals. researchgate.net These radicals attack the organic structure and the C-As bond, leading to the mineralization of the organoarsenic compound into inorganic arsenate (As(V)). researchgate.netresearchgate.net Acidic conditions have been shown to favor the photodegradation rate in some systems. researchgate.net

Chemical Oxidation: Strong oxidizing agents present in the environment or used in water treatment can degrade arylarsonic acids. Advanced Oxidation Processes (AOPs), such as those involving UV/chlorine or heat-activated persulfate, have proven effective in breaking down these compounds. nih.govresearchgate.net The primary mechanism involves reactive radicals attacking the C-As bond, leading to the release of inorganic As(V). acs.orgresearchgate.net Certain metal oxides, particularly manganese oxides (e.g., γ-MnO₂), can also abiotically oxidize arylarsonic acids upon adsorption. nih.gov

Table 2: Summary of Abiotic Transformation Pathways for Arylarsonic Acids

| Pathway | Conditions / Catalysts | Primary Reactants | Major Transformation Products | Reference |

|---|---|---|---|---|

| Photodegradation | UV light, TiO₂, Goethite | Hydroxyl (•OH) and superoxide (O₂•⁻) radicals | Inorganic arsenate (As(V)), CO₂, H₂O | researchgate.netresearchgate.net |

| Chemical Oxidation | UV/Chlorine, Persulfate | Reactive chlorine species, Sulfate radicals (SO₄•⁻) | Inorganic arsenate (As(V)), nitrated by-products | nih.govacs.orgresearchgate.net |

| Mineral-Mediated Oxidation | Manganese (IV) oxide (γ-MnO₂) | Surface reaction | Adsorbed As(V), other degradation products | nih.gov |

Biogeochemical Processes Influencing the Chemical Form of Organoarsenicals

The fate of (3-Amino-4-carbamoylphenyl)arsonic acid in soil and sediment is intricately linked to biogeochemical processes, where microbial activities are coupled with geochemical reactions. nih.gov These processes are the primary drivers of organoarsenic transformation in many environments. mdpi.comresearchgate.net

Microbial Transformations: A wide range of microorganisms can metabolize organoarsenic compounds, particularly under anaerobic conditions found in sediments, flooded soils, and animal waste lagoons. mdpi.comresearchgate.net Microbial degradation is often a reductive process. For substituted arylarsonic acids, this can involve the reduction of functional groups on the phenyl ring. The subsequent and most significant step is the cleavage of the C-As bond, which releases the arsenic, often as inorganic arsenite (As(III)) or arsenate (As(V)). researchgate.net This biotransformation is a critical step that can increase the mobility and potential toxicity of the arsenic. researchgate.net Both anaerobic and aerobic microbes have been identified as capable of degrading these compounds. mdpi.com

Sorption to Minerals: The mobility of arylarsonic acids is largely controlled by their adsorption to soil and sediment components. mdpi.com Iron and aluminum (hydr)oxides (e.g., goethite, ferrihydrite, hematite) and clay minerals are key sorbents. nih.govmdpi.com The arsonic acid functional group is the primary moiety responsible for binding to the surfaces of these minerals, forming inner-sphere complexes. nih.gov This adsorption is strongly pH-dependent, with maximum adsorption typically occurring in the acidic to neutral pH range. osti.govnih.gov The presence of competing ions, especially phosphate, can reduce adsorption by competing for the same binding sites. mdpi.com

Coupling with Elemental Cycles: The arsenic cycle is closely coupled with the biogeochemical cycles of other elements, most notably iron, sulfur, and carbon. nih.govnih.gov In anoxic environments, microbial reduction of iron(III) (hydr)oxides to soluble iron(II) can lead to the dissolution of the mineral phase, releasing any sorbed arylarsonic acids into the groundwater. osti.gov This process is a major mechanism for arsenic mobilization in aquifers. researchgate.net Conversely, in the presence of sulfides (produced by sulfate-reducing bacteria), arsenic can precipitate as arsenic sulfide (B99878) minerals under strongly reducing conditions, which can act as a sink for the element. nih.gov

Table 3: Key Biogeochemical Processes Affecting Arylarsonic Acids

| Process | Description | Environmental Impact | Key Factors |

|---|---|---|---|

| Microbial Degradation | Cleavage of the carbon-arsenic bond by microorganisms. researchgate.net | Release of potentially more mobile and toxic inorganic arsenic (As(III)/As(V)). researchgate.net | Redox conditions (anaerobic favored), microbial community, availability of organic carbon. mdpi.com |

| Adsorption/Desorption | Binding of the arsonic acid group to mineral surfaces, especially iron oxides. nih.gov | Immobilization of the compound, reducing its mobility in soil and water. osti.gov | Soil mineralogy, pH, presence of competing ions (e.g., phosphate). mdpi.com |

| Reductive Dissolution | Dissolution of iron (hydr)oxide minerals under reducing conditions, releasing bound arsenic. osti.gov | Mobilization of arsenic from sediments into groundwater. researchgate.net | Low redox potential, presence of iron-reducing bacteria. nih.gov |

Emerging Research Frontiers in the Chemistry of 3 Amino 4 Carbamoylphenyl Arsonic Acid and Its Analogues

Development of Novel Synthetic Methodologies for Complex Arylarsonic Acid Architectures

The synthesis of arylarsonic acids has traditionally been dominated by classical methods such as the Bart and Béchamp reactions. The Bart reaction, which involves the diazotization of an aromatic amine followed by a reaction with an arsenite salt, remains a cornerstone for introducing the arsonic acid moiety onto an aromatic ring. However, the increasing demand for structurally complex and functionally diverse arylarsonic acids, such as (3-Amino-4-carbamoylphenyl)arsonic acid, necessitates the development of more sophisticated and versatile synthetic strategies.

A plausible synthetic route to (3-Amino-4-carbamoylphenyl)arsonic acid is a multi-step process that highlights the integration of both classical and modern synthetic techniques. A hypothetical, yet chemically sound, pathway is outlined below:

Nitration: Starting from a suitable phenyl precursor, electrophilic nitration would introduce a nitro group, which serves as a precursor to the essential amino functionality.

Introduction of a Cyano Group: A key step would be the introduction of a cyano group, which can later be converted to the carbamoyl (B1232498) moiety. Modern palladium-catalyzed cyanation reactions of aryl halides or triflates offer a mild and efficient method for this transformation. researchgate.netorganic-chemistry.orgrsc.org

Arsonation: The amino group, either present initially or introduced at a later stage, can be diazotized and subsequently reacted with an arsenite salt in a Bart-type reaction to install the arsonic acid group.

Hydrolysis of the Cyano Group: The cyano group can be partially hydrolyzed to the primary amide (carbamoyl group) under controlled acidic or basic conditions.

Reduction of the Nitro Group: Finally, the nitro group is reduced to the target amino group, a transformation that can be achieved using various reducing agents, such as catalytic hydrogenation or metal-acid combinations. nih.govrsc.org

This multi-step approach allows for the precise placement of functional groups, leading to the desired complex architecture.

To further expand the structural diversity of arylarsonic acids, researchers are exploring the use of multi-component reactions (MCRs). MCRs, where three or more reactants combine in a single pot to form a complex product, offer significant advantages in terms of efficiency and atom economy. nih.govresearchgate.netbohrium.comnih.gov While the direct application of MCRs to the synthesis of arylarsonic acids is still an emerging area, their potential to rapidly generate libraries of complex, functionalized analogues is immense.

Furthermore, modern cross-coupling reactions, such as Suzuki and Heck couplings, catalyzed by transition metals like palladium, are being investigated to append complex organic fragments to a pre-formed arylarsonic acid core. nih.govacs.org This strategy allows for the late-stage functionalization of arylarsonic acids, providing access to a vast range of analogues with tailored properties.

| Synthetic Step | Reaction Type | Key Reagents/Catalysts | Purpose | Relevant Findings |

| Introduction of Cyano Group | Palladium-Catalyzed Cyanation | Pd catalyst, Cyanide source (e.g., Zn(CN)₂) | Forms the precursor to the carbamoyl group | Mild and efficient method for a wide range of aryl halides. researchgate.netorganic-chemistry.orgrsc.org |

| Introduction of Arsonic Acid | Bart Reaction | NaNO₂, HCl, NaAsO₂ | Installs the arsonic acid functionality | A classical and reliable method for arsonation of anilines. |

| Amide Formation | Hydrolysis of Nitrile | Acid or Base | Converts the cyano group to the carbamoyl group | A standard transformation in organic synthesis. |

| Introduction of Amino Group | Nitro Group Reduction | H₂, Pd/C or Sn/HCl | Forms the final amino group | A well-established and high-yielding reaction. nih.govrsc.org |

| Building Complexity | Multi-Component Reactions | Various (e.g., Ugi, Passerini) | Rapid generation of diverse analogues | High atom economy and efficiency. nih.govresearchgate.netbohrium.comnih.gov |

| Further Functionalization | Palladium-Catalyzed Cross-Coupling | Pd catalyst, Boronic acids or Alkenes | Appending complex organic fragments | Allows for late-stage diversification. nih.govacs.org |

Exploration of Unconventional Reactivity Patterns

Beyond their traditional roles in coordination chemistry and as precursors for other organoarsenic compounds, researchers are beginning to uncover unconventional reactivity patterns of arylarsonic acids. The unique electronic properties conferred by the arsonic acid group can influence the reactivity of the aromatic ring and adjacent functional groups in unexpected ways.

One area of emerging interest is the participation of arylarsonic acids in novel cyclization reactions. The arsonic acid moiety can act as a directing group or a reactive center in intramolecular transformations, leading to the formation of novel heterocyclic systems containing arsenic. For instance, Lewis-acid mediated intramolecular cyclizations of strategically functionalized arylarsonic acids could provide access to new classes of organoarsenic heterocycles with potential applications in materials science and medicinal chemistry. researchgate.netbeilstein-journals.org

The supramolecular chemistry of arylarsonic acids is another frontier that is being actively explored. nih.govcsic.esuwa.edu.au The ability of the arsonic acid group to form strong hydrogen bonds allows these molecules to self-assemble into well-defined supramolecular architectures, such as chains, sheets, and three-dimensional networks. Understanding and controlling these non-covalent interactions is crucial for the rational design of crystalline materials with desired properties, such as porosity or specific recognition capabilities.

Advanced Characterization Techniques for Dynamic Processes

The static structures of arylarsonic acids and their derivatives are routinely characterized by techniques such as X-ray crystallography and standard NMR spectroscopy. However, to gain a deeper understanding of their behavior and reactivity, it is essential to employ advanced characterization techniques that can probe their dynamic processes in solution and the solid state.

Variable-temperature nuclear magnetic resonance (VT-NMR) spectroscopy is a powerful tool for studying dynamic equilibria, such as conformational changes, proton exchange, and intermolecular interactions. rsc.orgresearchgate.netnih.govresearchgate.net By monitoring the changes in NMR spectra as a function of temperature, it is possible to extract thermodynamic and kinetic parameters that govern these dynamic processes. For example, VT-NMR could be used to study the rotational barriers around the C-As bond in sterically hindered arylarsonic acids or to investigate the dynamics of hydrogen bonding in their supramolecular assemblies.

Mass spectrometry (MS) techniques, particularly electrospray ionization (ESI-MS) and tandem mass spectrometry (MS/MS), are invaluable for characterizing organoarsenic compounds and studying their fragmentation pathways. icm.edu.plresearchgate.neticm.edu.placs.orgacs.org These methods can provide detailed information about the structure and stability of these molecules in the gas phase. Furthermore, when coupled with separation techniques like high-performance liquid chromatography (HPLC-MS), they allow for the analysis of complex mixtures and the study of reaction kinetics by monitoring the disappearance of reactants and the appearance of products over time.

Computational chemistry is also playing an increasingly important role in elucidating the reaction mechanisms and dynamic behavior of arylarsonic acids. rsc.orgscielo.br Density functional theory (DFT) calculations can be used to model reaction pathways, predict transition state structures, and calculate activation energies, providing insights that are often difficult to obtain experimentally.

| Technique | Application | Information Gained | Key Findings/Potential |

| Variable-Temperature NMR (VT-NMR) | Study of dynamic equilibria | Thermodynamic and kinetic parameters of conformational changes, proton exchange, and intermolecular interactions | Can elucidate rotational barriers and hydrogen bond dynamics. rsc.orgresearchgate.netnih.govresearchgate.net |

| Electrospray Ionization Mass Spectrometry (ESI-MS) | Characterization and fragmentation studies | Molecular weight, structural information from fragmentation patterns | Powerful for identifying and structurally characterizing organoarsenic compounds. icm.edu.plresearchgate.neticm.edu.placs.orgacs.org |

| Tandem Mass Spectrometry (MS/MS) | Detailed structural elucidation | Connectivity of atoms and functional groups | Provides in-depth structural information for complex analogues. icm.edu.plresearchgate.neticm.edu.placs.orgacs.org |

| High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) | Analysis of complex mixtures and reaction kinetics | Separation and identification of components, monitoring of reaction progress | Enables the study of reaction mechanisms and kinetics in detail. |

| Computational Chemistry (e.g., DFT) | Elucidation of reaction mechanisms | Reaction pathways, transition state structures, activation energies | Complements experimental data and provides predictive insights. rsc.orgscielo.br |

Integration with Green Chemistry Principles in Synthesis

The synthesis of arylarsonic acids, particularly through classical methods, often involves the use of hazardous reagents and generates significant waste. In line with the growing importance of sustainable chemical practices, researchers are actively seeking to integrate the principles of green chemistry into the synthesis of these compounds.

A key focus is the development of catalytic methods to replace stoichiometric reagents. For example, developing a catalytic version of the Bart reaction would significantly improve its atom economy and reduce waste. The use of more environmentally benign solvents is another important consideration. nih.govnih.govacs.org Traditional solvents used in organic synthesis are often volatile and toxic. The exploration of greener alternatives, such as water, supercritical fluids, or biomass-derived solvents, is a crucial area of research. researchgate.net

Solvent-free reaction conditions are also being investigated as a way to minimize the environmental impact of chemical processes. Performing reactions in the solid state or under neat conditions can eliminate the need for solvents altogether, leading to cleaner and more efficient syntheses.

Furthermore, the principles of green chemistry encourage the design of synthetic routes that are shorter and more efficient, minimizing the number of steps and the amount of energy consumed. The application of multi-component reactions, as mentioned earlier, is a prime example of a green synthetic strategy.

| Green Chemistry Principle | Application in Arylarsonic Acid Synthesis | Potential Benefits |

| Atom Economy | Development of catalytic versions of classical reactions (e.g., Bart reaction). Use of multi-component reactions. | Reduced waste generation, more efficient use of resources. |

| Use of Safer Solvents | Replacement of hazardous organic solvents with greener alternatives (e.g., water, bio-solvents). | Reduced environmental pollution and health risks. nih.govnih.govacs.orgresearchgate.net |

| Energy Efficiency | Development of reactions that can be performed at ambient temperature and pressure. | Lower energy consumption and reduced carbon footprint. |

| Waste Prevention | Design of synthetic routes with fewer steps and higher yields. | Minimized generation of by-products and waste streams. |

| Catalysis | Use of catalysts to improve reaction efficiency and selectivity. | Lower activation energies, reduced need for stoichiometric reagents. nih.govethz.chnih.gov |

| Solvent-Free Reactions | Performing reactions in the solid state or under neat conditions. | Elimination of solvent waste and simplification of purification. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3-Amino-4-carbamoylphenyl)arsonic acid, and how can intermediates be characterized?

- Methodological Answer : Synthesis typically involves coupling aromatic amines with arsenic acid derivatives. For example, diazotization of 3-amino-4-carbamoylbenzene followed by reaction with arsenic trioxide under controlled pH (4–6) can yield the target compound. Intermediates should be purified via recrystallization (e.g., using ethanol/water mixtures) and characterized via H NMR (to confirm aromatic proton environments) and high-resolution mass spectrometry (HRMS) for molecular weight validation. Elemental analysis (C, H, N, As) is critical to confirm stoichiometry, with deviations >0.3% indicating impurities .

Q. How can researchers verify the purity and structural integrity of (3-Amino-4-carbamoylphenyl)arsonic acid?

- Methodological Answer : Purity is assessed via reverse-phase HPLC (C18 column, 0.1% formic acid in water/acetonitrile gradient) with UV detection at 254 nm. Structural confirmation requires FT-IR (to identify As=O stretching at ~800 cm and NH/CONH vibrations at 3300–3500 cm) and C NMR to resolve carbamoyl and aromatic carbons. X-ray crystallography is recommended for definitive stereochemical assignment, though crystal growth may require slow evaporation from DMSO .

Advanced Research Questions

Q. What experimental strategies mitigate discrepancies in reported solubility data for (3-Amino-4-carbamoylphenyl)arsonic acid?

- Methodological Answer : Solubility inconsistencies often arise from substituent polarizability and solvent dielectric effects. Conduct systematic solubility tests in polar (water, DMSO) and nonpolar solvents (ethyl acetate) at 25°C, using UV-Vis spectroscopy to quantify saturation points. Compare results with computational models (e.g., COSMO-RS) to predict solvation free energy. Note that electron-withdrawing groups (e.g., carbamoyl) reduce solubility in nonpolar media due to increased dipole interactions .

Q. How does oxidative degradation of (3-Amino-4-carbamoylphenyl)arsonic acid occur, and what analytical methods detect arsenic release?

- Methodological Answer : Oxidative cleavage of the C–As bond is pH-dependent. Under UV/HO treatment, hydroxyl radicals attack the ipso carbon, releasing As(V). Monitor degradation via LC-ICP-MS to quantify arsenic species (As(III), As(V)) and LC-HRMS to identify organic byproducts (e.g., 3-amino-4-carbamoylphenol). Kinetic studies should track pseudo-first-order rate constants at varying HO concentrations (0.1–10 mM) .

Q. What are the challenges in modeling the interaction of (3-Amino-4-carbamoylphenyl)arsonic acid with biological macromolecules?

- Methodological Answer : Arsenic coordination with thiol groups (e.g., cysteine residues) complicates docking simulations. Use molecular dynamics (MD) with force fields parameterized for arsenic (e.g., AMBER) to model binding to proteins like thioredoxin reductase. Validate with isothermal titration calorimetry (ITC) to measure binding constants (K) and stoichiometry. Synchrotron XAS can confirm As oxidation states in complexes .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the thermal stability of (3-Amino-4-carbamoylphenyl)arsonic acid?

- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen (10°C/min, 25–600°C) can identify decomposition steps. Discrepancies may arise from moisture content or crystalline vs. amorphous forms. Pair with differential scanning calorimetry (DSC) to detect endothermic (melting) and exothermic (decomposition) events. Replicate studies in anhydrous conditions (e.g., sealed Al pans) and compare with powder XRD to assess crystallinity .

Regulatory and Safety Considerations

Q. What regulatory frameworks govern the handling of (3-Amino-4-carbamoylphenyl)arsonic acid in laboratory settings?

- Methodological Answer : Classify the compound under GHS Category 1A (H317: Suspected of causing cancer) based on structural analogs (e.g., phenylarsonic acids). Use fume hoods for synthesis and PPE (nitrile gloves, lab coats) to minimize exposure. Waste disposal must comply with EPA guidelines for arsenic (D004), requiring stabilization with ferric sulfate before landfill deposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.